molecular formula C11H17F2NO B2527355 N-(1-Cyclohexyl-2,2-difluoroethyl)prop-2-enamide CAS No. 2305529-59-1

N-(1-Cyclohexyl-2,2-difluoroethyl)prop-2-enamide

Cat. No.: B2527355
CAS No.: 2305529-59-1
M. Wt: 217.26
InChI Key: ZOSZDASAXQQQNW-UHFFFAOYSA-N
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Description

N-(1-Cyclohexyl-2,2-difluoroethyl)prop-2-enamide is a chemical compound with the molecular formula C11H17F2NO and a molecular weight of 217.26 g/mol. This compound is characterized by the presence of a cyclohexyl group, two fluorine atoms, and a prop-2-enamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyclohexyl-2,2-difluoroethyl)prop-2-enamide typically involves the reaction of cyclohexylamine with 2,2-difluoroethyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyclohexyl-2,2-difluoroethyl)prop-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-Cyclohexyl-2,2-difluoroethyl)prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Cyclohexyl-2,2-difluoroethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-Difluoroethyl)prop-2-en-1-amine: A related compound with similar structural features but different biological and chemical properties.

    Cyclohexylamine derivatives: Compounds with a cyclohexyl group and varying functional groups.

Uniqueness

N-(1-Cyclohexyl-2,2-difluoroethyl)prop-2-enamide is unique due to the presence of both cyclohexyl and difluoroethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous.

Properties

IUPAC Name

N-(1-cyclohexyl-2,2-difluoroethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO/c1-2-9(15)14-10(11(12)13)8-6-4-3-5-7-8/h2,8,10-11H,1,3-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSZDASAXQQQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C1CCCCC1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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